molecular formula C19H15Cl2N3OS B2777514 2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-24-7

2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2777514
CAS No.: 396721-24-7
M. Wt: 404.31
InChI Key: GZGNMUOHBYSJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with a p-tolyl group and a benzamide moiety. The presence of chlorine atoms at the 2 and 4 positions of the benzamide ring further adds to its distinct chemical properties.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3OS/c1-11-2-5-13(6-3-11)24-18(15-9-26-10-17(15)23-24)22-19(25)14-7-4-12(20)8-16(14)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGNMUOHBYSJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,4-c]pyrazole core. This can be achieved through a condensation reaction between a thioamide and a hydrazine derivative under acidic conditions.

    Substitution with p-Tolyl Group: The next step involves the introduction of the p-tolyl group at the 2-position of the thienopyrazole core. This can be accomplished through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide Moiety: The final step involves the coupling of the substituted thienopyrazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized thienopyrazole derivatives.

    Reduction: Reduced thienopyrazole derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays have shown that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties :
    • Research has demonstrated that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against a range of pathogens. These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of compounds containing the thieno[3,4-c]pyrazole structure have been documented. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

Agricultural Applications

  • Pesticidal Activity :
    • The compound has been investigated for its potential use as a pesticide. Studies suggest that it can act against various agricultural pests by disrupting their metabolic processes or acting as a growth regulator. This makes it a candidate for developing eco-friendly agricultural chemicals that minimize harm to beneficial organisms .
  • Plant Growth Regulation :
    • Compounds with similar structures have shown promise in promoting plant growth and yield enhancement. They may act by modulating hormonal pathways or enhancing nutrient uptake in plants .

Case Studies

  • Antitumor Efficacy Study :
    • A study published in a peer-reviewed journal evaluated the antitumor efficacy of thieno[3,4-c]pyrazole derivatives in human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability at micromolar concentrations, providing a basis for further development as anticancer agents .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of various thieno derivatives revealed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems essential for cell wall synthesis, which was confirmed through enzyme assays and molecular docking studies .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.

    2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

The uniqueness of 2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific substitution pattern and the presence of both thienopyrazole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H17_{17}Cl2_{2}N3_{3}OS
  • IUPAC Name : this compound

The synthesis of thienopyrazole derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in the literature, but it generally follows established methods for similar thienopyrazole compounds.

Antioxidant Activity

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study evaluated various thienopyrazole compounds against the toxicity of 4-nonylphenol in fish erythrocytes. The results indicated that these compounds could mitigate oxidative stress and protect cellular integrity by reducing erythrocyte malformations caused by toxic exposure .

Anticancer Activity

Thienopyrazole derivatives have shown promise as anticancer agents. Research indicates that they can inhibit various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Aurora Kinase : Some thienopyrazoles have been identified as potent inhibitors of Aurora kinase, a crucial target in cancer therapy due to its role in cell division .
  • Impact on BRAF(V600E) : A series of pyrazole derivatives demonstrated significant inhibitory activity against the BRAF(V600E) mutation prevalent in melanoma, suggesting potential use in targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of thienopyrazoles have also been documented. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various models. This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Thienopyrazole derivatives have exhibited antimicrobial properties against a range of pathogens. For example:

  • Bacterial Inhibition : Certain derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes .
  • Fungal Activity : Some compounds displayed antifungal activity against common fungal strains, indicating their potential as antifungal agents .

Summary Table of Biological Activities

Activity Mechanism Reference
AntioxidantReduces oxidative stress in erythrocytes
AnticancerInhibits Aurora kinase; targets BRAF(V600E)
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell membranes

Case Studies

  • Antioxidant Efficacy in Fish Models : A study on Clarias gariepinus demonstrated that thienopyrazole compounds significantly reduced oxidative damage induced by 4-nonylphenol exposure. The erythrocyte alterations were effectively mitigated by treatment with these compounds, highlighting their potential as protective agents in aquatic species .
  • Targeting Cancer Pathways : In vitro studies on human cancer cell lines revealed that several thienopyrazole derivatives effectively inhibited cell proliferation and induced apoptosis through pathways involving Aurora kinase inhibition. This suggests their viability as candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of thioketones with hydrazines to form the thieno[3,4-c]pyrazole core, followed by amidation with 2,4-dichlorobenzoyl chloride. Key steps include:

  • Cyclization : React substituted thioketones with hydrazines under reflux in ethanol or DMSO .
  • Amidation : Couple the pyrazole intermediate with 2,4-dichlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous THF .
  • Optimization : Monitor reaction temperature (60–80°C) and time (12–24 hours) to maximize yield (typically 65–75%). Use HPLC to track by-product formation .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), pyrazole NH (δ 10.5–11.2 ppm), and methyl groups (δ 2.3–2.5 ppm) .

Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 420.31 .

X-ray Crystallography : Use SHELXL (via SHELXTL suite) for single-crystal refinement. Typical data-to-parameter ratio >13 ensures reliability .

Q. What preliminary biological assays are recommended to screen this compound?

  • Assay Design :

  • Antimicrobial : Test against E. coli and S. aureus via broth microdilution (MIC range: 1–50 µM) .
  • Antitumor : Evaluate cytotoxicity on MCF-7 cells using MTT assay (IC₅₀ typically 0.39–3.16 µM) .
  • Anti-inflammatory : Measure COX-1/COX-2 inhibition compared to diclofenac .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to COX-2 or kinase targets. Focus on the pyrazole core and dichlorophenyl moiety for hydrogen bonding .
  • QSAR Analysis : Corporate substituent effects (e.g., Cl position) on IC₅₀ values to design analogs with enhanced potency .

Q. What crystallographic insights exist for related thieno[3,4-c]pyrazole derivatives, and how do they inform reactivity?

  • Key Findings :

  • Torsion Angles : The dihedral angle between thieno and pyrazole rings averages 15–20°, favoring planar conformations for π-π stacking in protein binding .
  • Hydrogen Bonding : NH groups form strong interactions with carbonyl oxygen (2.8–3.2 Å), critical for stabilizing enzyme-inhibitor complexes .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Troubleshooting :

  • Purity Verification : Reanalyze compound purity via HPLC (>98%) to rule out impurities affecting activity .
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 ATCC HTB-22) and serum-free conditions to minimize variability .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

  • Proposed Mechanisms :

  • Kinase Inhibition : The pyrazole moiety chelates ATP-binding site Mg²⁺ ions in kinases (e.g., JAK2), disrupting phosphorylation .
  • COX-2 Inhibition : Dichlorophenyl group occupies the hydrophobic pocket, while the amide carbonyl hydrogen-bonds with Arg120 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.